Bromogold;triphenylphosphane
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Description
The interaction of chloro(triphenylphosphine)gold(I) and [µ-1,2-bis(diphenylphosphine)ethane]bis[bromogold(I)] with oxopurine derivatives under basic conditions leads to complexes containing gold(I) phosphine groups. These complexes are characterized by 1H and 13C NMR, IR spectroscopy, and X-ray crystallography, revealing discrete molecules with almost linear P–Au–N coordination (Colacio et al., 1989).
Synthesis Analysis
The synthesis of gold(I) complexes involves the reaction of phosphine with gold(I) halides, leading to binuclear single-bridged bis[(phosphane)gold(I)]halogenonium complexes. These reactions are characterized by X-ray diffraction, showing the formation of complexes with two-coordinate halogen atoms and a unique structural arrangement (Bayler et al., 1997).
Molecular Structure Analysis
The molecular structure of these complexes often features a linear P,N coordination at gold. X-ray diffraction studies reveal close packing structures and interactions that dictate the crystallization process, highlighting the influence of halogen bonding and the structural roles of different substituents (Wölper et al., 2008).
Chemical Reactions and Properties
The reactivity of these gold(I) complexes includes halogenation reactions leading to unexpected products. For instance, the reaction of monoselenide of phosphino ligands with gold(I) chloride yields gold(III) complexes, showcasing the diverse reactivity and potential for novel compound synthesis (Taouss & Jones, 2011).
Physical Properties Analysis
The physical properties of triphenylphosphine gold(I) complexes are closely related to their molecular structure. The coordination geometry and the nature of substituents significantly influence their crystalline packing, solubility, and stability. Studies on the crystal structures of these complexes provide insights into their physical characteristics and how these are affected by the molecular arrangement (Engelhardt et al., 1989).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of these gold(I) complexes, are influenced by their phosphine and halogen components. The synthesis of carboxylic acid bromides using triphenylphosphine-2,4,4,6-tetrabromo-2,5-cyclohexadienone complex showcases the unique reactivity of these compounds, highlighting their potential for organic synthesis applications (Matveeva et al., 2004).
Safety and Hazards
Mechanism of Action
Bromo(triphenylphosphine)gold(I), also known as Bromogold;triphenylphosphane, is a compound with a variety of applications, particularly as pharmaceutical intermediates .
Target of Action
It’s known that gold(i) compounds bearing phosphor-based ligands have shown promising results as potential anti-hiv agents, with a direct effect on the inhibition of the hiv reverse transcriptase .
Mode of Action
It’s known that the nature of the ligands attached to the gold(i) center can significantly influence the compound’s biological activity . For instance, triphenylphosphine gold(I) derivatives have shown antiviral effects against the Chikungunya virus .
Biochemical Pathways
Gold(i) complexes have been found to interfere with cellular pathways or bind to viral proteins in the cytoplasm, leading to the inhibition of viral replication .
Pharmacokinetics
The lipophilicity of triphenylphosphine derivatives is higher than that of other ligands, which could potentially influence their bioavailability and antiviral activities .
Result of Action
Bromo(triphenylphosphine)gold(I) has shown significant antiviral activity. For instance, triphenylphosphine gold(I) derivatives inhibited the replication of the Chikungunya virus by 99% . The compounds also showed a protective effect in the early stages of infection and post-entry assays .
Action Environment
The nature of the ligands attached to the gold(i) center can significantly influence the compound’s biological activity .
properties
IUPAC Name |
bromogold;triphenylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.Au.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;;1H/q;+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYUJCNGYSSFGP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Au] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15AuBrP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo(triphenylphosphine)gold | |
CAS RN |
14243-65-3 |
Source
|
Record name | Bromo(triphenylphosphine)gold | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14243-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromo(triphenylphosphine)gold | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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